molecular formula C17H16O6 B191428 Homoferreirin CAS No. 482-01-9

Homoferreirin

Cat. No.: B191428
CAS No.: 482-01-9
M. Wt: 316.3 g/mol
InChI Key: LMLDNMHDNFCNCW-UHFFFAOYSA-N
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Preparation Methods

Homoferreirin can be synthesized through several methods. One common method involves replacing electron-deficient iron carbene with carbon-based ligands. This process is typically carried out in a conductive solvent, such as diethyl ether or tetrahydrofuran, and at low temperatures . Another method involves the synthesis from desoxybenzoins using the ethoxymethyl chloride method .

Chemical Reactions Analysis

Homoferreirin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethoxymethyl chloride and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of homoferreirin involves its role as a catalyst in organic synthesis. The coordinated iron atom in this compound can interact with reactants, facilitating the formation of new chemical bonds and promoting the desired chemical reactions . This interaction is highly efficient and selective, making this compound a valuable catalyst in various chemical processes.

Comparison with Similar Compounds

Homoferreirin is structurally similar to other isoflavonoids, such as dihydrocladrin and 7-O-methylsativanone . These compounds share similar chemical structures and properties, but this compound is unique in its specific applications and efficiency as a catalyst.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-7,12,18-19H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLDNMHDNFCNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331952
Record name Homoferreirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homoferreirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

482-01-9
Record name (±)-Homoferreirin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoferreirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Homoferreirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 - 169 °C
Record name Homoferreirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Homoferreirin and where is it found?

A1: this compound is a naturally occurring isoflavanone, specifically a 5,7-dihydroxy-2′,4′-dimethoxyisoflavanone. It was first isolated from the heartwood of Ougeinia dalbergioides Linn, a tree species. [] It has also been identified in Cicer arietinum (chickpea). []

Q2: Can you describe the structural characteristics of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, its structure is described as a 5,7-dihydroxy-2′,4′-dimethoxyisoflavanone. This means it possesses a characteristic isoflavanone backbone with hydroxyl groups at positions 5 and 7, and methoxy groups at positions 2' and 4'. Unfortunately, the abstracts lack specific details regarding spectroscopic data (NMR, IR, Mass Spec) for this compound.

Q3: Is there a connection between this compound and the biosynthesis of other isoflavonoids?

A3: Research suggests that while this compound itself might not be a direct precursor in the biosynthetic pathway of other isoflavones found in Cicer arietinum, its presence indicates a broader role of isoflavanones in isoflavone biosynthesis. [] Studies using radiolabeled precursors in Cicer arietinum seedlings indicated that the 2,3-aryl migration, a crucial step in isoflavone biosynthesis, might not directly involve isoflavanones with the same substitution pattern as the final isoflavone products. []

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